molecular formula C11H14O2S B8450973 2-(((4-Methoxybenzyl)oxy)methyl)thiirane

2-(((4-Methoxybenzyl)oxy)methyl)thiirane

Cat. No. B8450973
M. Wt: 210.29 g/mol
InChI Key: LEKMFXWPRWSQND-UHFFFAOYSA-N
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Patent
US09359381B2

Procedure details

Thiourea (0.935 g, 12.28 mmol) was added to a solution of 2-(((4-methoxybenzyl)oxy)methyl) oxirane (1.084 g, 5.58 mmol) in methanol (30 mL) and the mixture stirred at room temperature for 16 hours, then evaporated under vacuum. Purification by chromatography on silica, eluting with 0-10% EtOAc/hexane, afforded the title compound.
Quantity
0.935 g
Type
reactant
Reaction Step One
Quantity
1.084 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2](N)=[S:3].[CH3:5][O:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][O:12][CH2:13][CH:14]2CO2)=[CH:9][CH:8]=1>CO>[CH3:5][O:6][C:7]1[CH:18]=[CH:17][C:10]([CH2:11][O:12][CH2:13][CH:14]2[CH2:2][S:3]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.935 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1.084 g
Type
reactant
Smiles
COC1=CC=C(COCC2OC2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 0-10% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(COCC2SC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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